molecular formula C9H12ClNO B1273758 1-Amino-1-phenylpropan-2-one hydrochloride CAS No. 3904-16-3

1-Amino-1-phenylpropan-2-one hydrochloride

Cat. No.: B1273758
CAS No.: 3904-16-3
M. Wt: 185.65 g/mol
InChI Key: PLWANCOYVAFWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-phenylpropan-2-one hydrochloride is a chemical compound with the molecular formula C9H12ClNO. It is a hydrochloride salt form of 1-amino-1-phenylpropan-2-one, which is a derivative of phenylacetone. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-phenylpropan-2-one hydrochloride can be synthesized through several methods. One common method involves the reductive amination of phenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-phenylpropan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of phenylacetone or benzoic acid derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-Amino-1-phenylpropan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and is investigated for its pharmacological properties.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-amino-1-phenylpropan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may interact with receptors or other biomolecules, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.

    Ephedrine: A stimulant and decongestant with similar structural features.

    Pseudoephedrine: Another decongestant with a similar chemical structure.

Comparison: 1-Amino-1-phenylpropan-2-one hydrochloride is unique due to its specific functional groups and reactivity. Unlike phenylpropanolamine and ephedrine, which are primarily used for their pharmacological effects, this compound is more commonly utilized in synthetic and industrial applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in organic synthesis.

Properties

IUPAC Name

1-amino-1-phenylpropan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-6,9H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWANCOYVAFWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383869
Record name 1-amino-1-phenylpropan-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3904-16-3
Record name 1-amino-1-phenylpropan-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-1-phenylpropan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-1-phenylpropan-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Amino-1-phenylpropan-2-one hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Amino-1-phenylpropan-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Amino-1-phenylpropan-2-one hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Amino-1-phenylpropan-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Amino-1-phenylpropan-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.